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Compound of Interest

Compound Name: (R)-5-Amino-4-methyl-1-pentanol
Cat. No.: B8246405
Get Quote
\ J

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development
Professionals Application: Advanced chiral building block for next-generation macrocyclic
EGFR Tyrosine Kinase Inhibitors (TKIs).

Strategic Route Desigh & Mechanistic Rationale

(R)-5-Amino-4-methyl-1-pentanol is a critical chiral amino alcohol utilized in the synthesis of
advanced macrocyclic kinase inhibitors, notably in the discovery path of next-generation EGFR
TKIs such as BI-4020 [1]. Scaling up the synthesis of this aliphatic chain presents two distinct
challenges: preserving the stereochemical integrity of the methyl-bearing chiral center and
avoiding hazardous, high-energy intermediates (e.g., alkyl azides) typically used in primary
amine synthesis.

As a self-validating system, this protocol was designed around a robust, azide-free lactone
intermediate route.

The Chiral Pool "Gotcha": Cahn-Ingold-Prelog Priority
Inversion
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A common pitfall in the synthesis of this molecule is the selection of the starting material. To
synthesize the (R)-enantiomer of the final product, one must paradoxically begin with the (S)-
Roche ester (methyl (S)-3-hydroxy-2-methylpropionate).

o Causality: In the (S)-Roche ester, the ester carbonyl (-COOMe) holds Priority 1, and the
hydroxymethyl (-CH20H) holds Priority 2. During the chain extension, the -COOMe group is
elongated into a hydroxypropyl group (-CH2CH2CH20H), while the -CH20H is eventually
converted to an aminomethyl group (-CH2NH2). Because nitrogen has a higher atomic
number than carbon, the aminomethyl group assumes Priority 1, pushing the extended
carbon chain to Priority 2. This swapping of priority groups results in a formal nomenclature
inversion from (S) to (R), even though the spatial 3D arrangement of the chiral center
remains untouched.

The Azide-Free Advantage: Lactonization and
Ammonolysis

Traditional routes convert the terminal alcohol to a mesylate, displace it with sodium azide, and
reduce it. On a multi-kilogram scale, azides pose severe explosion hazards.

o Causality: By utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by
hydrogenation, we generate a 5-hydroxy-4-methylpentanoate intermediate. Under acidic
deprotection, this intermediate spontaneously cyclizes into (S)-4-methyl-d-valerolactone.
This lactone is highly stable, easily purified via vacuum distillation (bypassing
chromatography), and can be smoothly opened with ammonia to form a hydroxy-amide.
Subsequent reduction yields the target amino alcohol safely and efficiently.

Quantitative Data & Process Parameters

The following table summarizes the in-process controls (IPCs) and expected yields for the
optimized scale-up route.
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Step-by-Step Scale-Up Protocols
Step 1: Preparation of (R)-3-(tert-
butyldimethylsilyloxy)-2-methylpropan-1-ol

Protection: Charge a reactor with (S)-Roche ester (1.0 eq) and DMF (5 vol). Add Imidazole
(1.5 eq) and cool to 0 °C. Portion-wise, add TBSCI (1.1 eq). Stir at room temperature for 4 h.
Quench with water and extract with MTBE. Concentrate the organic layer.

Reduction: Dissolve the crude TBS-ester in THF (10 vol) and cool to 0 °C. Slowly add LiBH4
(1.2 eq) as a 2.0 M solution in THF. Warm to room temperature and stir for 12 h.

Workup: Carefully quench with saturated aqueous NH4Cl (gas evolution). Extract with
EtOACc, dry over Na2S0Oa4, and concentrate to yield the mono-protected diol.

Step 2: Preparation of Ethyl (S)-5-(tert-
butyldimethylsilyloxy)-4-methylpent-2-enoate
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» Oxidation: Dissolve the alcohol from Step 1 in DCM (10 vol). Add TEMPO (0.01 eq) and KBr
(0.1 eq) in water (1 vol). Cool to 0 °C. Slowly dose NaOCI (1.1 eq, 10% ag. solution)
maintaining the internal temperature below 5 °C. Separate the organic layer immediately
upon reaction completion to prevent over-oxidation.

o HWE Olefination (Masamune-Roush Conditions): In a separate vessel, suspend anhydrous
LiCl (1.2 eq) in MeCN (10 vol). Add triethyl phosphonoacetate (TEPA) (1.1 eq) and DIPEA
(1.2 eq). Stir for 30 min.

e Coupling: Slowly add the freshly prepared aldehyde to the HWE mixture at O °C. Note: The
use of mild Masamune-Roush conditions[2] is strictly required here to prevent base-
catalyzed epimerization of the a-chiral center. Stir for 12 h, quench with water, extract with
MTBE, and concentrate.

Step 3: Preparation of (S)-4-Methyl-6-valerolactone

o Hydrogenation: Charge a pressure reactor with the unsaturated ester from Step 2, EtOH (10
vol), and 10% Pd/C (5 wt%). Purge with N2 and apply Hz gas (2 bar). Stir vigorously for 6 h
at room temperature until Hz uptake ceases. Filter through Celite to remove the catalyst.

e Lactonization: To the ethanolic solution, add 3M HCI in EtOH (2.0 eq). Heat to 60 °C for 8 h.
The acidic conditions simultaneously cleave the TBS ether and drive the thermodynamically
favorable cyclization into the &-lactone.

« Purification: Neutralize with solid NaHCOs, filter, and concentrate. Purify the crude lactone
via short-path vacuum distillation to afford a colorless oil.

Step 4: Preparation of (R)-5-Amino-4-methyl-1-pentanol

o Ammonolysis: Dissolve the distilled lactone in 28% aqueous NHs (10 vol) or NHs in MeOH.
Stir in a sealed vessel at 40 °C for 24 h. Concentrate under reduced pressure to yield (S)-5-
hydroxy-4-methylpentanamide as a white solid. Dry thoroughly via azeotropic distillation with
toluene.

¢ Reduction: Suspend the amide in anhydrous THF (15 vol) and cool to 0 °C. Slowly add
LiAIH4 (2.5 eq) portion-wise. Reflux the mixture for 12 h.
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o Fieser Workup: Cool the reaction to 0 °C. For every x grams of LiAlH4 used, strictly
sequentially add: x mL of H20, x mL of 15% NaOH (aq), and 3x mL of H20 [3].

o Causality: The Fieser workup hydrolyzes the transient aluminate complexes into granular,
free-flowing aluminum salts, completely avoiding the intractable emulsions that plague

standard aqueous quenches.

 Stir for 30 min, add anhydrous MgSOa, and filter through a fritted funnel. Concentrate the
filtrate to afford the final (R)-5-Amino-4-methyl-1-pentanol as a viscous, pale-yellow oil.
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Caption: Overall azide-free scale-up synthetic route for (R)-5-Amino-4-methyl-1-pentanol.

Mechanism of Ammonolysis and Reduction
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Caption: Mechanistic progression of lactone ammonolysis and subsequent reduction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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